An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzamide
An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-4-chlorobenzamide (CAS No: 19694-10-1). As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document consolidates available data on its molecular structure, thermodynamic properties, and spectral information. Furthermore, it outlines standardized experimental protocols for the determination of key physical parameters, ensuring methodological rigor and reproducibility in the laboratory.
Introduction
3-Amino-4-chlorobenzamide is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, comprising an aromatic ring substituted with amino, chloro, and carboxamide functionalities, impart a specific set of physicochemical properties that govern its reactivity, solubility, and formulation characteristics. An in-depth knowledge of these properties is a critical prerequisite for its successful utilization in drug discovery, process development, and materials science. This guide is designed to be a definitive resource for professionals requiring detailed and actionable information on this compound.
Molecular Structure and Chemical Identity
A foundational understanding of a compound's physical properties begins with its molecular structure. The arrangement of atoms and functional groups in 3-Amino-4-chlorobenzamide dictates its polarity, potential for intermolecular interactions, and overall chemical behavior.
Caption: 2D Chemical Structure of 3-Amino-4-chlorobenzamide.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-4-chlorobenzamide | [1] |
| CAS Number | 19694-10-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Cream or beige crystalline powder | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl | [1] |
| InChI Key | QHMDKGRWJVOUFU-UHFFFAOYSA-N | [1] |
Thermodynamic Properties
The thermodynamic properties of 3-Amino-4-chlorobenzamide are critical for predicting its behavior in various physical and chemical processes, including melting, dissolution, and reaction kinetics.
Table 2: Key Thermodynamic Data
| Property | Value | Notes | Source(s) |
| Melting Point | 164-171 °C | Experimental | [3] |
| Boiling Point | 307.6 ± 32.0 °C | Predicted | |
| Flash Point | 139.8 °C | Predicted | [3] |
Causality Behind Melting Point
The relatively high melting point of 3-Amino-4-chlorobenzamide can be attributed to the strong intermolecular forces present in its crystal lattice. The primary contributors to this are:
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Hydrogen Bonding: The amide (-CONH₂) and amino (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of an extensive network of hydrogen bonds between adjacent molecules, requiring significant thermal energy to disrupt.
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Dipole-Dipole Interactions: The polar nature of the carbon-chlorine and carbonyl bonds contributes to dipole-dipole interactions, further stabilizing the crystal structure.
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Van der Waals Forces: Dispersion forces, although weaker, are also present between the aromatic rings.
The combination of these forces results in a well-ordered and stable crystalline solid, necessitating a high temperature to transition to the liquid phase.
Solubility Profile
Predicted Solubility
Based on the principle of "like dissolves like," the solubility of 3-Amino-4-chlorobenzamide can be predicted in a range of common laboratory solvents:
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Polar Protic Solvents (e.g., Water, Ethanol): The presence of hydrogen bond-donating and -accepting groups suggests that it will exhibit some solubility in polar protic solvents. However, the nonpolar aromatic ring may limit its solubility in water.
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Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is expected in polar aprotic solvents that can effectively solvate the polar functional groups.
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Nonpolar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is anticipated in nonpolar solvents due to the significant polarity of the molecule.
A study on the solubility of the structurally similar compound, 4-aminobenzamide, showed its solubility increases with temperature in solvents like water, methanol, ethanol, and acetone[4]. A similar trend can be expected for 3-Amino-4-chlorobenzamide.
Experimental Protocol for Solubility Determination
The following is a self-validating protocol for the quantitative determination of the solubility of 3-Amino-4-chlorobenzamide.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Methodology:
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Preparation of Saturated Solution: To a series of sealed vials, add an excess amount of 3-Amino-4-chlorobenzamide to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Place the vials in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled and monitored.
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Phase Separation: After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution. This can be achieved by either:
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Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
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Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent. It is important to pre-saturate the filter with the solution to avoid loss of solute.
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Quantitative Analysis: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent. The concentration of 3-Amino-4-chlorobenzamide in the diluted solution can then be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
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Solubility Calculation: The solubility can be calculated from the determined concentration, taking into account the dilution factor, and expressed in units such as mg/mL or mol/L.
Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of 3-Amino-4-chlorobenzamide.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Amino-4-chlorobenzamide is expected to show characteristic absorption bands. An ATR-IR spectrum is available on PubChem[1].
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3400-3200 | Strong, Broad |
| C=O Stretch (Amide) | ~1660 | Strong |
| N-H Bend (Amine & Amide) | 1650-1550 | Medium |
| C-N Stretch | 1400-1000 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 3-Amino-4-chlorobenzamide would be expected to show a molecular ion peak (M⁺) at m/z 170 and an isotopic peak at m/z 172 (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.
Safety and Handling
Based on available safety data, 3-Amino-4-chlorobenzamide is classified as an irritant.[1]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has synthesized the available data on the physical properties of 3-Amino-4-chlorobenzamide, providing a valuable resource for researchers and developers. The information on its molecular structure, thermodynamic properties, solubility, and spectral characteristics, coupled with standardized experimental protocols, will facilitate its effective and safe use in scientific endeavors. Further experimental investigation into the quantitative solubility in a wider range of solvents and the full characterization by NMR and mass spectrometry would be beneficial additions to the scientific literature.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Amino-4-chlorobenzamide | CAS#:19694-10-1. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 3-Amino-4-chlorobenzamide, min 96%, 100 grams. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Amino-4-chlorobenzamide | CAS No : 19694-86-1. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
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Stenutz. (n.d.). 3-amino-4-chlorobenzamide. Retrieved from [Link]
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ChemSrc. (2025, August 25). 3-Amino-4-chlorobenzamide | CAS#:19694-10-1. Retrieved from [Link]
